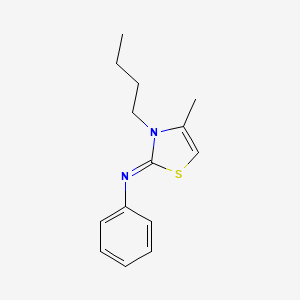

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazol-imine derivative characterized by a bicyclic structure comprising a thiazole ring fused with an imine group. The compound features a butyl chain at position 3, a methyl group at position 4, and an N-phenyl substituent. Its stereochemistry is defined by the (2Z) configuration, indicating the spatial arrangement of substituents around the C2-N double bond. This compound belongs to a broader class of 2,3-dihydro-1,3-thiazol-2-imines, which are of interest due to their diverse biological activities and synthetic versatility in medicinal chemistry .

Properties

IUPAC Name |

3-butyl-4-methyl-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXKDUJXZQEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-butylthiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to facilitate the formation of the thiazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolines with different functional groups.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that thiazole derivatives exhibit significant anticonvulsant activity. For instance, compounds similar to (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine have been evaluated for their efficacy in animal models of epilepsy. Studies show that certain thiazole-linked structures can provide substantial protection against seizures induced by various chemical agents. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups on the phenyl ring enhance anticonvulsant potency .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been synthesized and tested against various bacterial strains, showing promising results as a potential antimicrobial agent. The presence of the thiazole moiety contributes to its effectiveness by interacting with microbial enzymes and disrupting cellular processes .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiazole-based compounds. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making these compounds candidates for developing new anti-inflammatory drugs .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

One-Pot Reactions

Recent advancements have introduced one-pot synthesis strategies that streamline the production of thiazole derivatives. This method typically involves combining all reactants in a single reaction vessel, which simplifies purification processes and increases yield efficiency .

Multistep Synthesis

Traditional multistep synthesis remains a viable approach for producing complex thiazole derivatives. This method allows for greater control over the reaction conditions and enables the incorporation of various functional groups that can enhance biological activity .

Anticonvulsant Activity Case Study

A study evaluating a series of thiazole derivatives demonstrated that compounds with specific substitutions on the phenyl ring exhibited median effective doses significantly lower than standard anticonvulsant medications like ethosuximide. This suggests that this compound could be further explored as a candidate for epilepsy treatment .

Antimicrobial Efficacy Case Study

In a comparative study of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibitory effects at lower concentrations compared to traditional antibiotics. This positions it as a potential lead compound in antibiotic development .

Mechanism of Action

The mechanism by which (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to four structurally related thiazol-imine derivatives (Table 1), highlighting substituent differences and their implications:

Key Observations :

- Substituent Effects: The butyl and methyl groups in the target compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., 2-methoxyethyl in or furylmethyl in ). Sulfonyl and Amide Groups: The azepane-1-sulfonyl group in and the benzamide in increase molecular complexity and hydrogen-bonding capacity, which may influence pharmacokinetic properties.

Physicochemical Properties

- Molecular Mass : The target compound (247.38 g/mol) is smaller than analogs with aromatic or sulfonyl substituents (e.g., 471.63 g/mol in ), suggesting differences in solubility and bioavailability.

- Stereochemical Impact : The (2Z) configuration ensures a planar geometry around the imine bond, which is critical for π-π stacking interactions in receptor binding .

Research Findings and Functional Insights

Biological Activity

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by case studies and relevant research findings.

The molecular formula of this compound is with a molecular weight of 282.39 g/mol. The compound features a thiazole ring which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various thiazole compounds, including this compound, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This data suggests that the compound possesses notable antibacterial and antifungal properties.

Antifungal Activity

The antifungal efficacy of thiazole derivatives has been documented in several studies. One particular study reported that compounds similar to this compound demonstrated significant inhibition against Candida parapsilosis. The compound exhibited an MIC comparable to established antifungals such as fluconazole.

Table 2: Antifungal Activity Against Candida Species

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida parapsilosis | 1.23 µg/mL |

| Candida albicans | 0.98 µg/mL |

These results indicate the potential of this compound as a lead for developing new antifungal agents.

Cytotoxicity

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that this compound exhibits moderate toxicity at higher concentrations. The IC50 values were determined to be within acceptable ranges for therapeutic applications.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

This suggests that while the compound has cytotoxic effects, it may have therapeutic potential with further optimization.

Case Studies

In a recent investigation published in the Journal of Medicinal Chemistry, thiazole derivatives were screened for their ability to inhibit specific cancer cell lines. The study highlighted how modifications to the thiazole structure could enhance biological activity. The findings from this research support the notion that structural variations can significantly impact the efficacy of thiazole-based compounds in treating various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine?

- Methodology : The compound can be synthesized via a two-step reaction:

Thiourea intermediate formation : React substituted thiourea derivatives with diazonium salts under basic conditions (e.g., sodium tert-butoxide) to form the thiazole-imine core .

Functionalization : Introduce the butyl and methyl groups via alkylation or condensation reactions under reflux in polar aprotic solvents (e.g., DMF or DCM) .

Characterization: Confirm purity via elemental analysis (C, H, N, S) and structural integrity using FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for methyl/butyl protons) .

Q. How is the Z-configuration of the imine group confirmed experimentally?

- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the N-phenyl group and adjacent substituents. X-ray crystallography provides definitive proof by resolving the dihedral angle between the thiazole ring and phenyl group (e.g., angles <30° support Z-configuration) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Ethanol/water (2:1 v/v) or DMSO/water mixtures are effective due to the compound’s moderate polarity. Monitor solubility via TLC (cyclohexane:ethyl acetate, 2:1) and confirm crystal purity via sharp melting points (e.g., 139–140°C) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like hydrolyzed thiazole intermediates?

- Methodology :

- Optimize reaction stoichiometry: Use a 10% excess of alkylating agents (e.g., butyl bromide) to drive the reaction to completion .

- Control hydrolysis: Conduct reactions under inert atmospheres (N₂/Ar) and avoid aqueous workup until final stages .

- Monitor intermediates via LC-MS to identify and suppress side reactions (e.g., oxidation at sulfur) .

Q. How can contradictions between computational docking predictions and experimental binding affinities be resolved?

- Methodology :

Docking refinement : Use flexible docking algorithms (e.g., AutoDock Vina) to account for ligand-induced protein conformational changes .

Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Example: If docking predicts strong binding but ITC shows weak affinity, reassess protonation states or solvation effects in simulations .

Q. What strategies validate the compound’s biological activity against conflicting bioassay data?

- Methodology :

- Dose-response curves : Test across a wide concentration range (nM–µM) to rule out assay-specific false positives/negatives .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may skew results .

- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl or bromophenyl variants) to establish structure-activity relationships (SAR) .

Q. How can spectral data discrepancies (e.g., ¹³C NMR shifts) between synthetic batches be analyzed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.